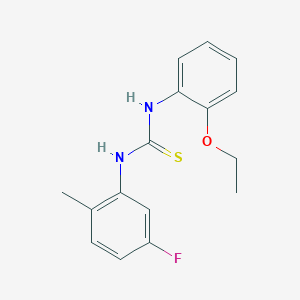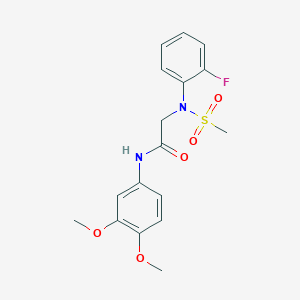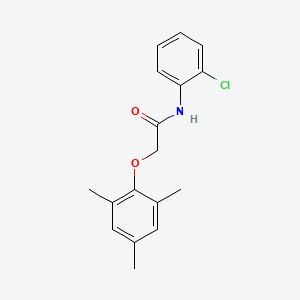
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family of compounds and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors in the body. This inhibition can lead to a variety of different biochemical and physiological effects, depending on the specific target of the compound.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which could make it a valuable tool for researchers studying inflammatory diseases. Additionally, this compound has been shown to have antiproliferative effects, which could make it useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is its versatility. This compound can be used in a variety of different experimental settings, making it a valuable tool for researchers in many different fields. However, there are also some limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are a number of different future directions that could be pursued in the study of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide. One potential direction is the development of more efficient and effective synthesis methods for this compound. Another potential direction is the identification of new targets for this compound, which could lead to the development of new drugs for a variety of different diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is a complex process that involves a number of different steps. One of the key steps in the synthesis process is the reaction between 5-chloro-2-methoxyaniline and 3-nitrobenzaldehyde in the presence of an acid catalyst. This reaction produces an intermediate compound that is then further reacted with acryloyl chloride to produce the final product.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has a number of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for a variety of different diseases.
Propriétés
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-7-6-12(17)10-14(15)18-16(20)8-5-11-3-2-4-13(9-11)19(21)22/h2-10H,1H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWVQYYYCUEFFM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)


![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)





![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)